8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study by Khaliullin & Shabalina (2020) explores the use of thietanyl protecting group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which includes compounds similar to 8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione. This method addresses challenges in synthesizing purine diones unsubstituted in the N7 position, offering a new route for their production (Khaliullin & Shabalina, 2020).
Chemical Structure Analysis : Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski (1995) detailed the molecular structure of a similar compound, emphasizing its typical geometry and hydrogen bonding network. This analysis can be vital for understanding the physical and chemical properties of this compound (Karczmarzyk et al., 1995).
Potential Pharmacological Applications
Neurodegenerative Diseases : Brunschweiger et al. (2014) synthesized 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a class of compounds related to this compound. These were found to be potential multitarget drugs for neurodegenerative diseases, suggesting possible applications for similar compounds (Brunschweiger et al., 2014).
Anticancer Activity : Hayallah (2017) designed and synthesized olomoucine analogues, including purine-diones like the one , and tested them for anticancer activity. This research indicates a potential application of this compound in cancer treatment (Hayallah, 2017).
Molecular Interactions and Analysis
- Intermolecular Interactions : Shukla et al. (2020) conducted a detailed analysis of intermolecular interactions in xanthine derivatives, similar to this compound. This research provides insights into the molecular interactions and potential applications in material design (Shukla et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-19(9-11-7-5-4-6-8-11)10-12-17-13-14(18-12)20(2)16(23)21(3)15(13)22/h4-8H,9-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVGFPWNUPYYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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